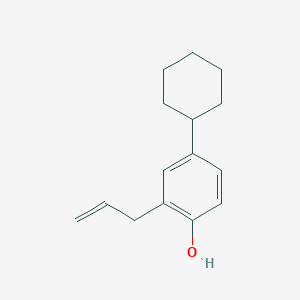

2-Allyl-4-cyclohexylphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

4-cyclohexyl-2-prop-2-enylphenol |

InChI |

InChI=1S/C15H20O/c1-2-6-14-11-13(9-10-15(14)16)12-7-4-3-5-8-12/h2,9-12,16H,1,3-8H2 |

InChI Key |

LCJTYLDPAOAIAQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)C2CCCCC2)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 Allyl 4 Cyclohexylphenol and Analogs

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. airitilibrary.comub.edu For 2-Allyl-4-cyclohexylphenol, the primary disconnections are at the C-C bond of the allyl group and the C-C bond of the cyclohexyl group attached to the phenol (B47542) ring.

This analysis identifies two key precursors: 4-cyclohexylphenol (B75765) and an allylating agent. The synthesis, therefore, logically separates into two main stages: the formation of 4-cyclohexylphenol and its subsequent allylation. The initial precursors for the entire synthesis are phenol and a cyclohexyl source, such as cyclohexene (B86901) or cyclohexanol (B46403). quickcompany.in

Alkylation Strategies for Cyclohexylphenol Formation

The formation of 4-cyclohexylphenol is achieved through the alkylation of phenol with either cyclohexene or cyclohexanol. This reaction is a classic example of electrophilic aromatic substitution.

Direct Phenol Alkylation with Cyclohexene or Cyclohexanol

The direct alkylation of phenol can be performed using either cyclohexene or cyclohexanol as the alkylating agent in the presence of an acid catalyst. researchgate.net The reaction with cyclohexene involves the protonation of the double bond to form a cyclohexyl carbocation, which then attacks the electron-rich phenol ring. When cyclohexanol is used, it is first dehydrated in the presence of the acid catalyst to form cyclohexene, which then proceeds via the same mechanism. acs.org Studies have shown that phenol alkylation with cyclohexanol only commences after the majority of the cyclohexanol has been dehydrated to cyclohexene. pnnl.gov

The reaction typically yields a mixture of products, including 2-cyclohexylphenol, 4-cyclohexylphenol, and cyclohexyl phenyl ether. unive.it The formation of the ether is a kinetically favored but reversible O-alkylation, while the C-alkylation products are thermodynamically more stable. acs.orgpnnl.gov

Catalytic Systems in Cyclohexylation: Solid Acids, Zeolites, and Heterogeneous Catalysts

A variety of catalysts have been investigated to improve the efficiency and selectivity of phenol cyclohexylation. Traditionally, mineral acids like sulfuric and polyphosphoric acids were used, but their corrosive and polluting nature has led to the development of more environmentally benign solid acid catalysts. quickcompany.inresearchgate.net

Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), acid-treated clays, and supported acids (e.g., silica-supported BF3) have been employed. researchgate.netunive.it These catalysts offer advantages in terms of ease of separation and reusability.

Zeolites , particularly large-pore zeolites like H-Beta, H-Mordenite, and HY, have shown significant promise for the selective synthesis of p-cyclohexylphenol. quickcompany.inresearchgate.net Their well-defined pore structures can influence product selectivity. For instance, H-Mordenite and H-Y zeolites have demonstrated phenol conversions up to 85% at 200°C, with H-Mordenite showing a selectivity of 44.8% towards 4-cyclohexylphenol. The reaction is typically catalyzed by Brønsted acid sites within the zeolite framework. pnnl.govresearchgate.net

Heterogeneous catalysts , including bifunctional systems, have also been developed. For example, a tandem system of RANEY® Nickel and hierarchical Beta zeolite has been used for the one-pot synthesis of cyclohexylphenols from phenol and isopropyl alcohol. rsc.org Another approach involves the hydroalkylation of phenol using a palladium catalyst and a molten salt. chemicalbook.com

| Catalyst System | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | 4-Cyclohexylphenol Selectivity (%) | Reference |

| Amberlyst-15 | Cyclohexene | 85 | - | ortho/para ratio ~2 | unive.it |

| H-Mordenite | Cyclohexanol/Cyclohexene | 200 | ~85 | 44.8 | quickcompany.in |

| H-Beta | Cyclohexanol/Cyclohexene | 200 | ~72 | 43.7 | quickcompany.in |

| HY Zeolite | Cyclohexanol/Cyclohexene | 200 | ~85 | - | researchgate.net |

| RANEY® Ni + Hierarchical Beta | Isopropyl Alcohol | 150 | 64 | ~70 (total cyclohexylphenols) | rsc.org |

| 1% Pd-Al2O3 + NaCl-AlCl3 | Phenol (Hydroalkylation) | 120 | - | 31.9 (yield) | chemicalbook.com |

Regioselectivity Control in Aromatic Alkylation

Controlling the regioselectivity to favor the formation of the para-isomer (4-cyclohexylphenol) over the ortho-isomer (2-cyclohexylphenol) is a key challenge. The ortho/para ratio is influenced by several factors, including the catalyst type, reaction temperature, and the nature of the alkylating agent. unive.it

With heterogeneous catalysts like Amberlyst-15, the ortho/para ratio is often close to 2, suggesting that the reaction is primarily governed by statistical factors and the activation of the ortho positions. unive.it In contrast, homogeneous catalysts can sometimes lead to higher ortho selectivity, possibly through a rearrangement of an initially formed cyclohexyl phenyl ether. unive.it

The pore structure of zeolites plays a crucial role in dictating regioselectivity. The constrained environment within the zeolite channels can sterically hinder the formation of the bulkier ortho-isomer, thereby favoring the para-product. researchgate.netpnnl.gov Increasing the reaction temperature generally favors the thermodynamically more stable para-isomer. researchgate.net

Allylation Techniques for Phenolic Scaffolds

Once 4-cyclohexylphenol is synthesized, the final step is the introduction of an allyl group at the ortho-position to the hydroxyl group.

Direct Allylation of Phenols

The direct allylation of phenols can lead to a mixture of O-allylated (ether) and C-allylated products. google.com To achieve selective C-allylation at the ortho position, specific strategies are required. One method involves the reaction of an alkali metal phenoxide with an allyl halide in a non-polar solvent. google.com This heterogeneous process, where the allyl halide solution is passed over the solid phenoxide, can minimize the formation of the ether byproduct. google.com

Another powerful strategy for ortho-selective allylation is the Claisen rearrangement. This involves the thermal rearrangement of an initially formed allyl phenyl ether to the corresponding ortho-allyl phenol. Palladium-catalyzed allylation of phenols can also be employed, and conditions can be tuned to favor either O-allylation (kinetic product) or C-allylation (thermodynamic product). acs.org More recent developments include alumina-directed ortho-selective allylation methodologies. mcmaster.ca

Claisen Rearrangement of Allyl Aryl Ethers as a Route to Ortho-Allylphenols

The Claisen rearrangement is a powerful and widely utilized method for the specific introduction of an allyl group at the ortho-position of a phenol. This reaction is a libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl aryl ether, which upon heating, proceeds through a concerted pericyclic transition state to yield an o-allylphenol. libretexts.orglibretexts.orgwikipedia.org

The process begins with the synthesis of the precursor, an allyl aryl ether, typically through a Williamson ether synthesis between the corresponding phenoxide and an allyl halide. For the synthesis of this compound, the starting material would be allyl 4-cyclohexylphenyl ether. Upon heating, typically at temperatures around 200-250 °C, the rearrangement occurs. libretexts.orglibretexts.org The mechanism involves the formation of a six-membered cyclic transition state, leading to a non-aromatic intermediate, 6-allyl-4-cyclohexylcyclohexa-2,4-dien-1-one, which then rapidly tautomerizes to the stable aromatic product, this compound. libretexts.orglibretexts.org

Evidence for this intramolecular mechanism has been demonstrated through labeling studies. For instance, when an allyl group with a ¹⁴C label at the C3 position is used, the resulting o-allylphenol shows the labeled carbon directly attached to the benzene (B151609) ring. libretexts.orglibretexts.org

While the thermal Claisen rearrangement is common, catalysts can be employed to facilitate the reaction under milder conditions. Lewis acids such as zinc chloride have been shown to catalyze the rearrangement of allyl aryl ethers to o-allyl phenols at significantly lower temperatures, for example, at 55 °C in the presence of zinc powder. benthamopen.com This catalytic approach not only reduces the energy requirements but can also improve the yield and purity of the product. benthamopen.com The use of greener, biodegradable solvents like propylene (B89431) carbonate has also been explored to enhance product yields and reduce reaction times compared to traditional toxic solvents like 1,2-dichlorobenzene. medjchem.com

The regioselectivity of the Claisen rearrangement is a key feature. The allyl group migrates selectively to the ortho position. If both ortho positions are blocked, the rearrangement can proceed to the para position through a subsequent Cope rearrangement, although this is not the primary pathway. The presence of substituents on the aromatic ring can influence the direction of the rearrangement. wikipedia.org

Catalytic Approaches to Allyl Group Incorporation

Catalytic methods offer an alternative and often more versatile approach to the direct allylation of phenols, avoiding the need for the pre-formation of an allyl ether and subsequent rearrangement. These methods typically involve transition metal catalysts, with palladium-based systems being particularly prominent.

Palladium-catalyzed O-allylation of phenols can be achieved using various allylic electrophiles, such as allylic acetates or carbonates, in the presence of a palladium catalyst. rsc.orgrsc.org These reactions proceed via the formation of a π-allylpalladium intermediate, which is then attacked by the phenoxide nucleophile. The choice of ligands on the palladium catalyst can significantly influence the regioselectivity of the allylation. researchgate.net For instance, the use of vinyl ethylene (B1197577) carbonates as allylic donors in palladium-catalyzed reactions has been established as a method to produce allylic aryl ethers under mild conditions. frontiersin.org

Ruthenium-based catalytic systems have also been investigated for the allylation of phenols. universiteitleiden.nl Cationic ruthenium(II) complexes, for example, can catalyze the reaction between phenols and allyl alcohol, although selectivity between O-allylation and C-allylation can be an issue. researchgate.netuniversiteitleiden.nl In some cases, the presence of a base is necessary to generate the phenolate (B1203915) in situ to promote O-allylation, while in the absence of a base, C-allylation may be favored. universiteitleiden.nl

Other transition metals like iridium and rhodium have also been shown to catalyze the O-allylation of phenols. universiteitleiden.nl These catalytic methods provide a direct route to allyl aryl ethers, which can then be subjected to the Claisen rearrangement to obtain the desired ortho-allylphenol. Alternatively, direct C-allylation of phenols can sometimes be achieved under specific catalytic conditions, bypassing the ether formation and rearrangement steps.

| Catalyst System | Allyl Source | Key Features |

| Zinc powder | Allyl aryl ether | Catalyzes Claisen rearrangement at lower temperatures (55 °C). benthamopen.com |

| Palladium complexes (e.g., PdCl₂(dppf)) | Vinyl ethylene carbonate | Efficient conversion to allylic aryl ethers with good regioselectivity. frontiersin.org |

| Magnetically recoverable heterogeneous Pd catalyst | Allylic acetates | Allows for easy catalyst recovery and recycling in aqueous media. rsc.org |

| Cationic Ruthenium(II) complexes | Allyl alcohol | Can be selective for O- or C-allylation depending on reaction conditions. researchgate.netuniversiteitleiden.nl |

Convergent and Divergent Synthetic Pathways for this compound

The synthesis of this compound can be approached through either convergent or divergent synthetic strategies.

A potential convergent route:

Synthesis of 4-cyclohexylphenol: This can be achieved through the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol using a solid acid catalyst like zeolites (e.g., H-Mordenite or H-beta) or other acidic catalysts. researchgate.netquickcompany.in

Ortho-allylation of 4-cyclohexylphenol: This can be accomplished via the two-step sequence of Williamson ether synthesis to form allyl 4-cyclohexylphenyl ether, followed by a thermal or catalyzed Claisen rearrangement as described in section 2.3.2.

A divergent synthesis starts from a common intermediate which is then elaborated into a variety of related structures. In the context of this compound and its analogs, one could start with a simpler phenol and introduce the allyl and cyclohexyl groups in different orders or modify them after introduction.

A potential divergent route:

Start with a common precursor: For example, start with phenol.

Introduce one substituent: Either perform a Friedel-Crafts alkylation with cyclohexene to get a mixture of ortho- and para-cyclohexylphenol, followed by separation of the desired para-isomer, or perform an ortho-allylation of phenol first.

Introduce the second substituent: If starting with 4-cyclohexylphenol, the next step is ortho-allylation. If starting with 2-allylphenol, the subsequent step would be the para-selective cyclohexylation. The latter can be more challenging in terms of regioselectivity.

The choice between a convergent and divergent approach will depend on factors such as the availability of starting materials, the desired purity of the final product, and the efficiency of the individual reaction steps.

Green Chemistry Principles in the Synthesis of Substituted Phenols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edu These principles are highly relevant to the synthesis of substituted phenols like this compound.

The twelve principles of green chemistry provide a framework for creating more sustainable chemical syntheses. yale.edusigmaaldrich.com Key principles applicable to the synthesis of this compound include:

Prevention: It is better to prevent waste than to treat it after it has been created. yale.eduessentialchemicalindustry.org This can be achieved by designing syntheses with high yields and selectivity.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduessentialchemicalindustry.org Rearrangement reactions, like the Claisen rearrangement, are inherently atom-economical.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.eduessentialchemicalindustry.org This involves choosing safer reagents and avoiding toxic solvents. For instance, using propylene carbonate instead of chlorinated solvents in the Claisen rearrangement is a greener alternative. medjchem.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary wherever possible and innocuous when used. yale.eduroyalsocietypublishing.org Water can be a green solvent for some catalytic reactions, such as the palladium-catalyzed O-allylation of phenols. rsc.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. yale.edu The use of recyclable catalysts like zinc powder or magnetically recoverable palladium catalysts aligns with this principle. benthamopen.comrsc.org

Use of Renewable Feedstocks: A raw material should be renewable rather than depleting whenever technically and economically practicable. yale.edu While phenol is currently derived from fossil fuels, research into producing it from renewable sources like lignin (B12514952) is ongoing. rsc.org

By applying these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

Optimization of Reaction Parameters and Yield Maximization

To maximize the yield and efficiency of the synthesis of this compound, careful optimization of reaction parameters is crucial. This involves systematically studying the effect of various factors on the reaction outcome.

Key parameters that can be optimized include:

Temperature: Reactions like the Claisen rearrangement are highly temperature-dependent. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and preventing side reactions or decomposition. Catalytic processes often allow for lower reaction temperatures. benthamopen.com

Catalyst: The choice of catalyst and its loading can significantly impact the reaction rate, selectivity, and yield. For the synthesis of the 4-cyclohexylphenol precursor, different solid acid catalysts can be screened for their activity and selectivity. researchgate.netquickcompany.in Similarly, for catalytic allylation, the metal, ligands, and catalyst concentration should be optimized.

Reactant Ratio: The molar ratio of the reactants, for example, the phenol to the alkylating or allylating agent, can influence the conversion and selectivity. quickcompany.in

Solvent: The choice of solvent can affect the solubility of reactants, the reaction rate, and the stability of intermediates. Green solvents are preferred whenever possible. medjchem.comroyalsocietypublishing.org

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction time to achieve maximum conversion without the formation of significant byproducts.

Factorial design of experiments can be a systematic approach to optimize multiple parameters simultaneously, leading to a more efficient process. rsc.org For instance, in the synthesis of cyclohexylphenol, the effects of temperature, catalyst nature, and reactant concentration have been studied to improve the reaction outcome. researchgate.net

Isolation and Chromatographic Purification Techniques

After the synthesis of this compound, the crude product needs to be isolated and purified to remove any unreacted starting materials, reagents, and byproducts. A common and effective method for the purification of organic compounds is column chromatography.

The general steps for purification by column chromatography include:

Preparation of the sample: The crude reaction mixture is typically concentrated and may be pre-adsorbed onto a small amount of the stationary phase (e.g., silica (B1680970) gel). researchgate.net

Packing the column: A glass column is packed with a suitable stationary phase, most commonly silica gel or alumina. The choice of stationary phase depends on the polarity of the compound to be purified.

Loading the sample: The prepared sample is carefully loaded onto the top of the packed column. researchgate.net

Elution: A solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. researchgate.net By gradually increasing the polarity of the mobile phase (gradient elution), the separation of compounds with different polarities can be achieved.

Fraction collection: The eluent is collected in a series of fractions. researchgate.net

Analysis of fractions: Each fraction is analyzed, often by thin-layer chromatography (TLC), to identify the fractions containing the pure desired product. researchgate.net

Product isolation: The fractions containing the pure product are combined, and the solvent is removed by evaporation to yield the purified this compound.

High-performance liquid chromatography (HPLC) can be used for further purification if very high purity is required. researchgate.net

Advanced Chemical Reactivity and Transformation Studies of 2 Allyl 4 Cyclohexylphenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring in 2-Allyl-4-cyclohexylphenol is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful ortho-, para-directing hydroxyl group. The substitution pattern is further governed by the positions of the existing allyl and cyclohexyl groups. With the para-position (C4) occupied by the cyclohexyl group and one ortho-position (C2) blocked by the allyl group, electrophilic attack is strongly directed to the vacant C6 position.

The halogenation of this compound is predicted to occur with high regioselectivity. The hydroxyl group is the most potent activating group on the ring, strongly directing incoming electrophiles to its ortho and para positions. lumenlearning.com Since the C2 and C4 positions are substituted, the reaction is controlled to favor substitution almost exclusively at the C6 position.

Studies on the bromination of the closely related 4-cyclohexylphenol (B75765) have demonstrated that halogenation occurs selectively at the C2 position (ortho to the hydroxyl group) using reagents like N-Bromosuccinimide (NBS) in the presence of a photocatalyst. nih.govacs.org This serves as a strong precedent for the regiochemical outcome in the more substituted this compound system. The primary product expected from halogenation is 2-Allyl-6-halo-4-cyclohexylphenol. A variety of halogenating agents can be employed, each with specific conditions to achieve this transformation.

Table 1: Halogenation of this compound

| Halogenating Agent | Catalyst / Conditions | Expected Major Product |

|---|---|---|

| N-Bromosuccinimide (NBS) | Visible-light photocatalyst (e.g., Erythrosine B), Acetonitrile (B52724) | 2-Allyl-6-bromo-4-cyclohexylphenol |

| Bromine (Br₂) | Lewis Acid (e.g., FeBr₃), dark | 2-Allyl-6-bromo-4-cyclohexylphenol |

The use of a Lewis acid catalyst like iron(III) bromide with elemental bromine is a classic method for aromatic bromination. lumenlearning.com Alternatively, milder conditions using NBS can be effective, sometimes enhanced by photoredox catalysis to increase the electrophilicity of the bromine source. nih.govacs.org

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a key functional group for further synthetic transformations, such as reduction to an amine. Similar to halogenation, the regiochemistry of nitration is dictated by the powerful directing effect of the hydroxyl group. The reaction is expected to yield 2-Allyl-4-cyclohexyl-6-nitrophenol as the predominant isomer.

The standard conditions for nitration involve a mixture of nitric acid and sulfuric acid at controlled, often low, temperatures to prevent over-oxidation and side reactions. lumenlearning.com The concentration of the acids and the reaction temperature are critical parameters to control the reaction's outcome. Patents describing the nitration of other substituted phenols suggest that reaction temperatures can range from 25°C to 75°C. google.com

Table 2: Nitration of this compound

| Nitrating Agent | Conditions | Expected Major Product |

|---|---|---|

| Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | 0–10 °C | 2-Allyl-4-cyclohexyl-6-nitrophenol |

Challenges in the nitration of substituted phenols can include oxidation of the ring and potential side reactions involving the allyl group under strongly acidic conditions. Therefore, careful control of the reaction parameters is essential for achieving a high yield of the desired product.

Functional Group Transformations of the Allyl Moiety

The allyl group (–CH₂–CH=CH₂) provides a second reactive site within the molecule, allowing for a suite of transformations independent of the aromatic ring, primarily centered on the reactivity of its carbon-carbon double bond.

Selective hydrogenation of the allyl group's double bond offers a pathway to synthesize 2-Propyl-4-cyclohexylphenol. This transformation requires chemoselective conditions that reduce the alkene without affecting the aromatic ring. Catalytic hydrogenation is the most common method, employing a metal catalyst and a hydrogen source.

Palladium on carbon (Pd/C) is a widely used catalyst for such reductions, typically performed under a hydrogen gas atmosphere at ambient or slightly elevated pressure. mdma.ch Other effective catalysts include platinum(IV) oxide (Adam's catalyst) and Raney nickel. However, some catalysts like nickel can promote the saturation of the aromatic ring under more forceful conditions. cdnsciencepub.com An alternative approach is catalytic transfer hydrogenation, which uses a hydrogen donor molecule, such as cyclohexene (B86901) or formic acid, in the presence of a catalyst like palladium, often under reflux conditions. scribd.com

Table 3: Hydrogenation of the Allyl Group

| Method | Catalyst | Hydrogen Source | Expected Product |

|---|---|---|---|

| Catalytic Hydrogenation | 5% Pd/C | H₂ gas (1-5 atm) | 2-Propyl-4-cyclohexylphenol |

| Catalytic Hydrogenation | PtO₂ (Adam's catalyst) | H₂ gas (1-3 atm) | 2-Propyl-4-cyclohexylphenol |

The choice of catalyst, solvent, temperature, and pressure are all critical variables that must be optimized to ensure high selectivity for the reduction of the allyl group while preserving the integrity of the phenolic ring.

The double bond of the allyl group can be readily converted into an epoxide (oxirane) ring. This reaction is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. The reaction proceeds via a concerted mechanism to yield 2-((oxiran-2-yl)methyl)-4-cyclohexylphenol. The preparation of epoxides from allyl groups is a known transformation in industrial chemistry. epo.org

Dihydroxylation converts the alkene into a vicinal diol (a 1,2-diol). This can be accomplished through different methods that control the stereochemical outcome.

Syn-dihydroxylation: This produces a diol where both hydroxyl groups are added to the same face of the original double bond. Reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄) are used for this purpose. organic-chemistry.org

Anti-dihydroxylation: This adds the hydroxyl groups to opposite faces of the double bond. This is typically achieved via a two-step process involving epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide.

Table 4: Epoxidation and Dihydroxylation of the Allyl Group

| Transformation | Reagent(s) | Stereochemistry | Product |

|---|---|---|---|

| Epoxidation | m-CPBA or other peroxy acids | N/A | 2-((oxiran-2-yl)methyl)-4-cyclohexylphenol |

| syn-Dihydroxylation | OsO₄ (cat.), NMO | syn | 3-(2-Hydroxy-5-cyclohexylphenyl)propane-1,2-diol |

These transformations generate highly functionalized derivatives that can serve as versatile building blocks for more complex molecules.

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. libretexts.org The terminal double bond of the allyl group in this compound is an excellent substrate for this class of reactions, particularly cross-metathesis (CM). illinois.edu This reaction involves the coupling of two different olefins, catalyzed by transition metal-carbene complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts). tamu.edu

In a cross-metathesis reaction, the allyl group of this compound can be reacted with a partner olefin to generate a new, substituted internal alkene, with ethylene (B1197577) being released as a byproduct. illinois.edu The choice of the reaction partner determines the structure of the final product. For example, reacting with a simple alkene like 1-butene (B85601) would elongate the side chain. The reaction is a thermodynamically controlled process, often driven forward by the evolution of volatile ethylene gas. illinois.edu

Table 5: Illustrative Cross-Metathesis Reactions of the Allyl Group | Reaction Partner | Catalyst | Expected Major Product | | :--- | :--- | :--- | :--- | | Ethylene (self-metathesis) | Grubbs' 2nd Generation Catalyst | 2-Vinyl-4-cyclohexylphenol | | 1-Butene | Grubbs' 2nd Generation Catalyst | (E)-2-(But-2-en-1-yl)-4-cyclohexylphenol | | Styrene | Grubbs' or Hoveyda-Grubbs' Catalyst | (E)-2-(3-Phenylallyl)-4-cyclohexylphenol |

The stereoselectivity of the newly formed double bond (E/Z isomerism) and the selectivity for the cross-product over homo-dimerized products are key challenges in cross-metathesis that depend on the catalyst, substrates, and reaction conditions. illinois.edu

Polymerization and Oligomerization Mechanisms

The presence of the allyl group in this compound makes it a candidate for polymerization and oligomerization reactions. While specific studies on the polymerization of this compound are not extensively detailed in the provided search results, analogous compounds provide insight into the potential mechanisms. Compounds with similar structures, featuring both phenolic and allyl groups, are known to be used in the synthesis of polymers and resins. ontosight.ai The allyl groups can undergo polymerization, and the phenolic hydroxyls can participate in condensation reactions, highlighting the versatility of such molecules in materials science. ontosight.ai

Generally, allyl phenols can be polymerized through mechanisms involving the double bond of the allyl group. These reactions can be initiated by radical, cationic, or coordination catalysts. The resulting polymers can have a range of properties depending on the reaction conditions and the specific structure of the monomer. Oligomerization, the formation of short-chain polymers, can also occur, sometimes as an intermediate step or as a competing reaction to polymerization. researchgate.net For instance, the Claisen rearrangement of allyl phenyl ethers, a related class of compounds, can be accompanied by the formation of dimers and oligomers. researchgate.net

The synthesis of oligomerization and polymerization products from precursors like this compound is an area of academic and industrial interest, particularly with the development of new-generation catalysts. azjm.org

Reactions Involving the Hydroxyl Group

The hydroxyl group on the phenol (B47542) ring is a key functional group that dictates a significant portion of the reactivity of this compound.

The hydroxyl group of this compound can readily undergo etherification and esterification reactions to produce a variety of derivatives.

Etherification: This process involves the conversion of the hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. colab.ws For example, reacting this compound with an allyl halide in the presence of a base would yield an allyl ether derivative. sciencemadness.org Various catalysts can be employed to facilitate the etherification of phenols, including phase-transfer catalysts like benzyltri-n-butylammonium bromide in a two-phase system (e.g., CH₂Cl₂/H₂O). sciencemadness.org

Esterification: Esterification involves the reaction of the phenolic hydroxyl group with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. This reaction is often catalyzed by an acid or a coupling agent. For instance, the reaction of eugenol (B1671780) (a related allylphenol) with pentadecanoic acid can be achieved using EDC.HCl (a water-soluble carbodiimide) and DMAP (a catalyst) in acetonitrile to yield the corresponding ester. imperial.ac.uk This method could be adapted for the esterification of this compound.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Etherification | Alkyl Halide (e.g., Allyl Bromide) | Base (e.g., NaOH), Phase-Transfer Catalyst | Alkyl Phenyl Ether |

| Esterification | Carboxylic Acid | Coupling Agent (e.g., EDC.HCl), Catalyst (e.g., DMAP) | Phenyl Ester |

The oxidation of this compound can proceed through several pathways, involving either the phenolic ring, the hydroxyl group, or the allyl substituent. Phenols, in general, can be oxidized to form a variety of products, including quinones and polyphenylene ethers. google.com

The presence of both a hydroxyl group and an allyl group offers multiple sites for oxidation. Flavin-dependent oxidases, such as vanillyl alcohol oxidase (VAO), are known to catalyze the oxidation of para-substituted phenols. mdpi.comsemanticscholar.org For instance, VAO can hydroxylate 4-allylphenols. mdpi.comsemanticscholar.org Specifically, 4-cyclohexylphenol has been identified as a substrate for VAO, which dehydrogenates it to 4-(1-cyclohexen-1-yl)phenol. mdpi.comsemanticscholar.org This suggests that the cyclohexyl group of this compound could also be a site for enzymatic oxidation.

Another enzyme, 4-ethylphenol (B45693) methylenehydroxylase (4EPMH), is active with a range of 4-alkylphenols, including 4-cyclohexylphenol and chavicol (4-allylphenol). asm.org This enzyme acts by dehydrogenating the substrate to a quinone methide, which is then hydrated to an alcohol. asm.org

Chemical oxidation can also be employed. For example, the oxidation of phenols can be catalyzed by copper-amine complexes. google.com The specific products formed depend on the reaction conditions and the substitution pattern of the phenol. google.com

| Oxidation Type | Reagent/Catalyst | Potential Product(s) |

| Enzymatic (VAO) | Vanillyl Alcohol Oxidase | Dehydrogenated cyclohexyl ring |

| Enzymatic (4EPMH) | 4-Ethylphenol Methylenehydroxylase | Quinone methide intermediate, followed by hydration |

| Chemical | Copper-amine complex | Quinones, Polyphenylene ethers |

Rearrangement Reactions (e.g., Thermal, Acid-Catalyzed)

A significant rearrangement reaction for allyl-substituted phenols is the Claisen rearrangement. This reaction typically involves the thermal or acid-catalyzed rearrangement of an allyl aryl ether to an ortho-allylphenol. researchgate.netcolab.ws If this compound were first converted to its corresponding allyl ether (2-allyl-4-cyclohexylphenyl allyl ether), this ether could then potentially undergo a Claisen rearrangement.

The classic Claisen rearrangement is a sibran.rusibran.ru-sigmatropic rearrangement that occurs upon heating. The reaction can also be catalyzed by Lewis acids or solid acid catalysts. researchgate.net For example, the Claisen rearrangement of allyl-4-tert-butylphenyl ether to 2-allyl-4-tert-butylphenol has been achieved with high selectivity using solid acid catalysts like dodecatungstophosphoric acid (DTP) supported on hexagonal mesoporous silica (B1680970) (HMS). researchgate.net A similar strategy could be envisioned for derivatives of this compound.

It is important to note that the starting compound is already an ortho-allylphenol. Further rearrangement would depend on the specific structure and conditions. If both ortho positions were blocked, a para-Claisen rearrangement might occur.

Derivatization to Novel Structures with Modified Properties

The functional groups of this compound—the phenolic hydroxyl, the allyl group, and the aromatic ring—provide multiple handles for derivatization to create novel structures with modified properties. Such modifications are crucial for tailoring the molecule for specific applications, such as in the development of antioxidants, polymer additives, or pharmaceutical intermediates. azjm.org

Derivatization can involve:

Modification of the hydroxyl group: As discussed in section 3.3.1, etherification and esterification can introduce a wide range of functional groups, altering properties like solubility, reactivity, and biological activity.

Reactions of the allyl group: The double bond of the allyl group can undergo various addition reactions (e.g., hydrogenation, halogenation, epoxidation) or be used in cross-coupling reactions to link to other molecular fragments.

Substitution on the aromatic ring: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenol ring, further modifying its electronic and steric properties.

For instance, sulfur-containing derivatives of cyclohexylphenols have been synthesized and shown to exhibit high antioxidative efficiency and thermal stability, making them suitable as thermal stabilizers for various materials. sibran.ru The synthesis of such derivatives often involves multi-step sequences starting from a functionalized cyclohexylphenol. sibran.ru The development of axially chiral cannabinoids from cannabinol (B1662348) precursors, which involves the introduction of substituents to create steric hindrance and induce chirality, serves as an example of how derivatization can lead to complex and functionally distinct molecules. nih.gov

Sophisticated Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of 2-Allyl-4-cyclohexylphenol.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for the aromatic, allyl, and cyclohexyl protons. The aromatic protons would appear as distinct multiplets in the downfield region (typically δ 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern on the phenyl ring. The allyl group would show a set of signals corresponding to the vinylic protons (δ 5.0-6.2 ppm) and the methylene (B1212753) protons adjacent to the aromatic ring (δ 3.3-3.5 ppm). The cyclohexyl group would present a complex series of overlapping multiplets in the upfield region (δ 1.2-2.5 ppm). The phenolic hydroxyl proton would give a broad singlet, the chemical shift of which is dependent on concentration and solvent.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms. The spectrum would display signals for the aromatic carbons (δ 115-160 ppm), with the carbon bearing the hydroxyl group being the most deshielded. The carbons of the allyl group would resonate at approximately δ 115-137 ppm for the sp² carbons and around δ 35-40 ppm for the sp³ carbon. The sp³ carbons of the cyclohexyl ring would appear in the upfield region (δ 25-45 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic OH | 4.5-5.5 | br s |

| Aromatic CH | 6.6-7.2 | m |

| Allyl =CH | 5.9-6.1 | m |

| Allyl =CH₂ | 5.0-5.2 | m |

| Allyl -CH₂- | 3.3-3.5 | d |

| Cyclohexyl CH | 2.4-2.6 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-OH | 150-155 |

| Aromatic C-C | 125-140 |

| Aromatic C-H | 115-130 |

| Allyl =CH | 136-138 |

| Allyl =CH₂ | 115-117 |

| Allyl -CH₂- | 34-36 |

| Cyclohexyl CH | 43-45 |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

Correlation SpectroscopY (COSY) : This experiment reveals proton-proton (¹H-¹H) couplings through bonds (typically 2-3 bonds). ontosight.ai In this compound, COSY would show correlations between adjacent aromatic protons, between the protons within the allyl group, and between neighboring protons in the cyclohexyl ring. ontosight.ai

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). ontosight.ai This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. Each protonated carbon atom will show a cross-peak with its attached proton(s). ontosight.ai

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). ontosight.ai This technique is key to piecing together the molecular fragments. For instance, it would show correlations from the allylic methylene protons to the aromatic carbons, confirming the attachment of the allyl group to the ring. ontosight.ai

While this compound does not possess chiral centers, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the through-space proximity of different proton groups, which can help in confirming the conformation of the cyclohexyl ring and its orientation relative to the phenol (B47542) ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound (C₁₅H₂₀O), the expected accurate mass of the molecular ion [M]⁺ would be determined. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key fragments would likely arise from the cleavage of the allyl and cyclohexyl groups. For example, loss of the allyl group (C₃H₅) would result in a significant fragment ion.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic (allyl and cyclohexyl) groups would appear in the 2850-3100 cm⁻¹ region. Characteristic C=C stretching vibrations for the aromatic ring would be observed in the 1450-1600 cm⁻¹ range. The C=C stretching of the allyl group would appear around 1640 cm⁻¹. google.com

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C backbone of the cyclohexyl ring and the C=C bond of the allyl group.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch, broad | 3200-3600 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Alkene C=C (allyl) | Stretch | 1635-1645 |

| Aromatic C=C | Stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, one would expect to observe absorption maxima (λ_max) corresponding to π → π* transitions of the substituted benzene (B151609) ring. The presence of the allyl and cyclohexyl substituents would be expected to cause a slight bathochromic (red) shift compared to unsubstituted phenol.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Allyl-4-cyclohexylphenol at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G**, are utilized to determine its most stable three-dimensional arrangement (molecular geometry) and to analyze its electronic properties. nih.govresearchgate.netresearchgate.netscience.gov

The geometry optimization process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. Key electronic properties that can be calculated include the molecule's dipole moment, ionization potential, and electron affinity. Furthermore, DFT is used to determine the bond dissociation energy (BDE) of the phenolic O-H bond, a critical parameter for understanding the antioxidant potential of the compound. nih.gov The presence of the electron-donating allyl and cyclohexyl groups is expected to influence the electron density on the phenol (B47542) ring and affect the O-H BDE. ut.ac.irontosight.ai

Table 1: Calculated Molecular Properties of Phenolic Compounds using DFT

| Property | Phenol (Reference) | Substituted Phenols (General Trend) |

|---|---|---|

| O-H Bond Dissociation Energy (BDE) | ~87.0 kcal/mol (experimental) ut.ac.ir | Electron-donating groups generally lower the BDE, stabilizing the resulting phenoxy radical. ontosight.ai |

| Proton Affinity (PA) | Varies | Influenced by the electronic effects of substituents on the aromatic ring. nih.gov |

| Optimized Geometry | Planar aromatic ring | The allyl and cyclohexyl groups introduce non-planar structural features. |

This table presents reference data for phenol and general trends observed for substituted phenols to infer the properties of this compound.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods are extensively used to predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra for this compound can be predicted using additive models and DFT calculations. azjm.org Software can calculate the magnetic shielding around each nucleus, which is then converted into a chemical shift value. These predictions are valuable for assigning signals in experimentally obtained spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenolic OH | 4.5 - 7.0 | - |

| Aromatic CH | 6.5 - 7.5 | 115 - 155 |

| Allyl CH=CH₂ | 5.0 - 6.2 | 115 - 137 |

| Allyl CH₂ | 3.2 - 3.5 | 30 - 40 |

| Cyclohexyl CH | 2.4 - 2.6 (attached to ring) | 40 - 50 |

| Cyclohexyl CH₂ | 1.2 - 1.9 | 25 - 35 |

Note: These are estimated values based on typical chemical shift ranges for the respective functional groups. acs.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's bonds. drugbank.com These calculations help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes, such as the O-H stretch of the phenol group, the C=C stretch of the allyl group, and the aromatic C-H stretches. chemeo.com Discrepancies between calculated and experimental frequencies are often corrected using scaling factors.

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a crucial tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states—the high-energy structures that connect reactants to products. science.gov

For instance, the iodocyclization of 2-allylphenols to form dihydrobenzofurans has been studied computationally, revealing the energetic profile of the reaction, including the structure of the key iodonium (B1229267) ion intermediate. mase.gov.it Similarly, DFT can be used to model electrophilic aromatic substitution reactions on the phenol ring, predicting the regioselectivity (i.e., whether substitution occurs at the ortho or meta positions relative to the existing groups). The analysis of the transition state provides the activation energy, which determines the reaction rate. ut.ac.irontosight.ai

Molecular Modeling and Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule due to the rotational freedom of the allyl and cyclohexyl substituents. Molecular modeling and molecular dynamics (MD) simulations are employed to explore the conformational landscape of the molecule. mpdkrc.edu.in

These simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the identification of the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). Understanding the preferred shape of the molecule is critical, as its conformation can significantly influence its biological activity and physical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For this compound and its analogues, QSAR studies can provide mechanistic insights into their activity, for example, as antifungal agents.

In a QSAR study, various molecular descriptors are calculated for each compound. These can be categorized as:

Topological: Describing the connectivity of atoms.

Electronic: Such as dipole moment and orbital energies.

Hydrophobic: Like the octanol-water partition coefficient (logP).

3D-MoRSE: Descriptors derived from a 3D representation of the molecule. mdpi.com

A mathematical model is then built to relate these descriptors to the observed activity. The resulting equation can highlight which structural features are most important for the activity and can be used to predict the activity of new, unsynthesized compounds.

In Silico Screening for Ligand Binding or Catalytic Interactions

In silico screening, particularly molecular docking, is a computational technique used to predict how a molecule (a ligand) might bind to the active site of a protein or other biological target. This method is instrumental in drug discovery for identifying potential lead compounds.

For this compound, docking simulations could be performed against a variety of enzymes, such as phenol oxidases or other receptors, to predict its binding affinity and mode of interaction. researchgate.net The simulation places the ligand into the target's binding site in various orientations and conformations, calculating a "docking score" that estimates the binding energy. These studies can reveal key interactions, such as hydrogen bonds between the phenolic hydroxyl group and receptor residues or hydrophobic interactions involving the cyclohexyl and aromatic rings, guiding the design of more potent analogues.

Advanced Applications in Materials Science and Industrial Chemistry

Monomer in Polymer Synthesis

The bifunctional nature of 2-Allyl-4-cyclohexylphenol, possessing both a polymerizable allyl group and a reactive phenolic hydroxyl group, positions it as a valuable monomer in the synthesis of advanced polymers. ontosight.ai Its incorporation into a polymer backbone can impart a unique combination of properties derived from its constituent parts.

This compound is a candidate for developing novel thermosetting resins, such as specialized phenolic resins and polybenzoxazines. While simple 4-cyclohexylphenol (B75765) can act as a chain-capping agent to control molecular weight in polybenzoxazine synthesis, the addition of an ortho-allyl group transforms it into a reactive monomer.

The incorporation of this monomer is anticipated to yield polymers with enhanced performance characteristics. The bulky, hydrophobic cyclohexyl group contributes to improved thermal stability and reduced water absorption in the final polymer. Materials synthesized from such monomers are sought after for applications in high-performance electronics, where low dielectric constants and moisture resistance are critical. For example, allyl-functional phenolic resins can be co-reacted with other monomers, like formaldehyde (B43269) and phenol (B47542), to create tailored resin systems. tandfonline.com

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer System | Role of this compound | Anticipated Properties | Potential Applications |

|---|---|---|---|

| Allyl-Phenolic Resins | Reactive Monomer / Co-monomer | High thermal stability, no-volatile curing, good mechanical strength. | Composites, adhesives, molding compounds. scribd.comresearchgate.net |

| Polybenzoxazines | Reactive Monomer | Low dielectric constant, low water absorption, high glass transition temperature. | Microelectronics, aerospace components. |

| Epoxy Resin Blends | Reactive Modifier / Cross-linker | Increased toughness, enhanced thermal performance. google.com | High-performance coatings, structural adhesives. |

The allyl group on the this compound molecule is the key to its function as a cross-linking and curing agent. Allyl-functional phenolic resins are known to cure thermally without the evolution of volatile byproducts, which is a significant advantage over traditional condensation-cure phenolics that release water. scribd.comresearchgate.net

The curing process typically occurs through the polyaddition of the allyl double bonds at elevated temperatures, often around 180°C. scribd.comresearchgate.net In some systems, this is preceded by a thermal rearrangement (Claisen rearrangement) of any O-allyl ether intermediates to the more stable C-allyl form, which then participates in cross-linking. scribd.comresearchgate.net These curable resins can be used to prepare a range of materials, including composites, moldings, and adhesives. google.com Furthermore, the allyl group can undergo Alder-ene reactions with other compounds, such as bismaleimides, to create highly cross-linked, thermally stable polymer networks. tandfonline.com

Antioxidant Functionality in Polymer and Material Stabilization

The phenolic structure of this compound provides inherent antioxidant capabilities, making it useful for protecting organic materials from oxidative degradation. google.com Antioxidants are critical additives in plastics, elastomers, and lubricants to prevent deterioration and extend service life. google.com

The primary antioxidant mechanism of phenolic compounds involves the donation of the hydrogen atom from the hydroxyl (-OH) group to neutralize chain-propagating free radicals (R•). This process generates a relatively stable phenoxy radical that is less likely to initiate further degradation.

Cyclohexyl-substituted phenols are recognized as effective stabilizers for a range of polymers, including natural rubber and polyolefins. google.comsibran.ru Phenolic antioxidants are particularly favored for light-colored rubber products as they are typically non-staining compared to amine-based alternatives. researchgate.netnih.gov Patents describe the use of compounds like 6-cyclohexyl-o-cresol for improving the stability of polyethylene. google.com For rubber applications, these stabilizers are incorporated in concentrations typically ranging from 0.01 to 5.0 percent by weight to protect against degradation from heat, oxygen, and mechanical stress. google.com

Table 2: Comparison of General Antioxidant Classes in Rubber

| Antioxidant Class | Primary Function | Advantages | Disadvantages | Example Compounds |

|---|---|---|---|---|

| Hindered Phenols (e.g., this compound) | Radical Scavenger | Non-staining, effective against heat and oxygen aging. nih.gov | Generally less potent than amines. nih.gov | BHT, Antioxidant 2246 |

| Amines | Radical Scavenger | Highly effective, protects against fatigue and ozone. | Can cause staining. nih.gov | 6PPD, TMQ |

| Phosphites | Hydroperoxide Decomposer | Synergistic with primary antioxidants, good color stability. nih.gov | Less effective on their own. | Irgafos 168 |

Precursor and Intermediate in Fine Chemical Synthesis

Beyond its direct use in polymers, this compound serves as a valuable intermediate in the synthesis of more complex, high-value molecules. Cyclohexylphenols are established precursors in the manufacturing of pharmaceuticals, dyes, and specialized resins. rsc.orgresearchgate.net

The molecule offers multiple reactive sites for further chemical transformation:

The Phenolic Hydroxyl Group: Can undergo etherification or esterification to produce a wide range of derivatives.

The Allyl Group: The double bond can be subjected to various addition reactions, oxidation, or isomerization.

The Aromatic Ring: Can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

This chemical versatility allows this compound to be a starting point for creating diverse chemical structures tailored for specific applications in agrochemicals, pharmaceuticals, and material science. ontosight.ai For example, the alkylation of phenols is a cornerstone of industrial organic synthesis for producing a vast array of chemical intermediates. unive.it

Synthesis of Dyes and Resins

The presence of both a hydroxyl (-OH) group and a polymerizable allyl group makes this compound and its structural relatives key components in the synthesis of specialized polymers and resins. Cyclohexylphenols are recognized as valuable intermediates in the manufacturing of dyes and resins. rsc.org

The phenolic hydroxyl can participate in condensation reactions, characteristic of phenol-formaldehyde resin production, while the allyl group offers a site for polymerization and cross-linking. ontosight.ai This dual reactivity is advantageous for creating complex, three-dimensional polymer networks. For instance, polymers incorporating 4-cyclohexylphenol and dimethylbenzene into a formaldehyde-based structure exhibit notable thermal stability and rigidity, attributed to the cyclohexyl group. ontosight.ai These resins find use in high-performance plastics, composites, and electrical insulation. ontosight.ai

While direct synthesis of dyes from this compound is not extensively documented, its parent compound, 4-cyclohexylphenol, is a known intermediate in the production of colorants for plastics. researchgate.net The alkylation of phenols, including cyclohexylation, is a critical step in producing precursors for dyes, phenolic resins, and other specialty chemicals. researchgate.net The reactivity of the phenol ring allows for electrophilic substitution reactions, a common step in the synthesis of various dye molecules. nih.gov

Specialty Chemical Production

This compound serves as a versatile building block in the synthesis of a variety of specialty chemicals. Its derivatives are explored for numerous applications due to the compound's unique combination of reactive sites. The alkylation of phenols is a significant process in the chemical industry for producing intermediates for agrochemicals, perfumes, and other fine chemicals. unive.it

The structural motif of an allyl group ortho to a hydroxyl group on a phenyl ring is a well-known precursor for Claisen rearrangement reactions. Under thermal or acidic conditions, the allyl group can migrate to form a new carbon-carbon bond, leading to the synthesis of more complex phenolic structures. For example, the Claisen rearrangement of allyl-4-tert-butylphenyl ether is known to produce 2-allyl-4-tert-butylphenol with high selectivity. researchgate.net This type of rearrangement offers a pathway to create substituted phenols that are otherwise difficult to synthesize directly.

Furthermore, the phenolic and allyl groups can be chemically modified to introduce other functionalities. The hydroxyl group can be etherified or esterified, while the allyl group can undergo oxidation, halogenation, or addition reactions. For instance, the bromination of a similar compound, 4-cyclohexylphenol, yields 2-Bromo-4-cyclohexylphenol. nih.gov These transformations generate a diverse array of derivatives with tailored properties for specific industrial applications.

Ligand Design in Catalysis

The development of novel chiral ligands is crucial for advancing asymmetric catalysis, a field with significant impact on the pharmaceutical and agrochemical industries. google.com.na The structural features of this compound make its derivatives potential candidates for ligand development.

Chiral Ligand Development

The synthesis of enantiomerically pure compounds often relies on transition metal catalysts complexed with chiral ligands. google.com.na Phenolic compounds, particularly those with bulky substituents, can be precursors to valuable chiral ligands. The steric bulk of the cyclohexyl group in this compound can influence the stereochemical environment around a metal center, which is a key factor in achieving high enantioselectivity in catalytic reactions.

While direct application of this compound in prominent chiral ligands is not widely reported, the principles of chiral ligand design suggest its potential. For example, biaryl chirality is a common feature in successful ligands. google.com.na The phenolic backbone of this compound could be incorporated into more complex structures, such as phosphine (B1218219) or pyridine-containing ligands, where the cyclohexyl and allyl groups help to create a defined and rigid chiral pocket around the metal. The development of axially chiral cannabinoids, which involves creating rotational restriction around a biaryl linkage, demonstrates how ortho-substitution can induce chirality and influence biological activity, a concept applicable to ligand design. nih.gov

Use in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from inorganic metal nodes and organic linkers. researchgate.net The properties of MOFs, such as pore size and chemical environment, can be tuned by modifying the organic linker. researchgate.netuio.no Phenolic compounds and their derivatives can serve as the organic linkers in MOF synthesis.

Although the direct use of this compound as a linker in prominent MOFs is not yet established, the fundamental components of its structure are relevant. The phenolic group, or more commonly, carboxylate groups derived from it, can coordinate with metal ions to form the framework. The cyclohexyl and allyl groups would then be oriented into the pores of the MOF, functionalizing the internal surface.

The design of linkers with bulky functional groups has been shown to be a key factor in controlling the structure and preventing undesirable interpenetration in MOFs. berkeley.edunih.gov The cyclohexyl group on the this compound molecule could serve this purpose, helping to create large, stable pores. Furthermore, the allyl group within the pore could be a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF for specific applications like catalysis or gas separation. rsc.org

Applications in Coatings and Adhesives Research

The combination of the cyclohexyl and allyl functionalities in this compound offers potential advantages in the formulation of high-performance coatings and adhesives. The cyclohexyl group can enhance thermal stability and chemical resistance, while the allyl group provides a means for curing and cross-linking.

Polymers derived from cyclohexylphenols are noted for their use in coatings and adhesives due to their excellent adhesive properties and resistance to heat and chemicals. ontosight.aiontosight.ai For example, formaldehyde polymers based on 4-cyclohexylphenol are used in varnishes and coatings. ontosight.ai The incorporation of such structures can lead to materials with lower moisture absorption and reduced dielectric constants, which are desirable properties in coatings for electronic applications. google.com

The allyl group is a key feature for developing thermosetting resins. Allyl ethers can be used to create cross-linkable resins for coatings. ecfr.gov The reactivity of the allyl group allows for curing through various mechanisms, including free-radical polymerization, to form a durable, cross-linked network. This is a common strategy in formulating protective coatings and strong adhesives. Compounds with similar structures, such as other alkylphenols like allylphenol, are used in rubber compounding and resin compositions. google.com

Research into related bisphenol compounds, such as 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane, highlights the benefits of cyclohexyl substitution. These substitutions can lead to polymers with enhanced thermal stability and solubility, making them suitable for high-performance plastics and resins used in demanding environments.

Below is a data table summarizing the potential contributions of the functional groups of this compound to material properties.

| Functional Group | Potential Contribution to Material Properties | Relevant Application Area |

| Cyclohexyl Group | Increased thermal stability, rigidity, and hydrophobicity. Can influence polymer morphology and prevent close packing. | Resins, Coatings, MOFs |

| Allyl Group | Provides a site for polymerization and cross-linking, enabling the formation of thermoset materials. | Resins, Coatings, Adhesives |

| Phenolic Hydroxyl | Reactive site for condensation polymerization (e.g., with formaldehyde). Can participate in hydrogen bonding. | Resins, Adhesives |

Environmental and Sustainability Considerations in Research

Development of Sustainable Synthetic Routes

Traditional synthesis methods for related phenol (B47542) derivatives often rely on hazardous and corrosive homogeneous catalysts such as sulfuric acid and phosphoric acid, which can lead to significant environmental pollution. researchgate.net The development of sustainable synthetic routes for compounds like 2-Allyl-4-cyclohexylphenol is centered on replacing these traditional catalysts with solid acid catalysts. These heterogeneous catalysts are advantageous due to their reusability, reduced corrosivity, and easier separation from the reaction mixture, thereby minimizing waste.

For the synthesis of structurally similar cyclohexylphenols, various solid acid catalysts have been investigated, including zeolites (like H-mordenite and Hβ), ion-exchange resins, and heteropolyacids supported on materials like hexagonal mesoporous silica (B1680970) (HMS). researchgate.netunive.itresearchgate.net For instance, in the Claisen rearrangement of allyl aryl ethers to produce 2-allylphenols, catalysts like 20% (w/w) dodecatungstophosphoric acid (DTP) supported on HMS have demonstrated high selectivity and reusability. researchgate.net Similarly, nano-rod ZnO has been used as a recyclable catalyst for the synthesis of cyclohexylphenols under solvent-free conditions, offering excellent yields. researchgate.net

The alkylation of phenols with cyclohexene (B86901) or cyclohexanol (B46403) is a common method to introduce the cyclohexyl group. researchgate.netrsc.org The use of solid acid catalysts in these reactions, such as γ-Al2O3, has been explored as a greener alternative. rsc.org These catalysts can facilitate the reaction while avoiding the environmental drawbacks of mineral acids. unive.it

Table 1: Comparison of Catalytic Systems for Synthesis of Related Phenols

| Catalyst System | Substrate(s) | Product(s) | Key Sustainability Feature(s) | Reference |

| Nano-rod ZnO | Phenol, Cyclohexanol | o- and p-cyclohexylphenols | Solvent-free conditions, catalyst reusability | researchgate.net |

| 20% (w/w) DTP/HMS | Allyl-4-tert-butylphenyl ether | 2-allyl-4-tert-butylphenol | High selectivity, catalyst reusability | researchgate.net |

| γ-Al2O3 | Phenol, Cyclohexene/Cyclohexanol | o-cyclohexylphenol | Solid acid catalyst, potential for continuous process | rsc.org |

| Zeolites (H-mordenite, Hβ) | Allyl phenyl ether | 2-allylphenol | Catalytic activity for rearrangement and cyclisation | researchgate.net |

| Amberlyst 15 (ion-exchange resin) | Phenol, Cyclohexene | 2-cyclohexylphenol, 4-cyclohexylphenol (B75765) | Heterogeneous catalyst, avoids liquid acid waste | unive.it |

Biotransformation and Biodegradation Studies (Non-Toxicological Fate)

Understanding the environmental fate of this compound is crucial for assessing its long-term impact. Biotransformation and biodegradation studies, which investigate how microorganisms and their enzymes break down chemical compounds, provide valuable insights into this process.

Research on analogous compounds, such as 4-cyclohexylphenol, has shown that they can be substrates for certain enzymes. For example, 4-ethylphenol (B45693) methylenehydroxylase (4EPMH) from Pseudomonas putida JD1 has been shown to act on a range of 4-alkylphenols. asm.orgnih.gov This enzyme catalyzes the dehydrogenation of the substrate to a quinone methide, which is then hydrated. asm.org While 4-cyclohexylphenol, with its cyclic alkyl group, was found to primarily yield the corresponding vinyl compound, this demonstrates a pathway for microbial interaction. asm.org

Another enzyme, vanillyl alcohol oxidase (VAO), has also been studied for its activity on bulky cycloalkylphenols. sci-hub.se Wild-type His-VAO was found to convert 4-cyclohexylphenol, presumably through dehydrogenation. mdpi.com Such enzymatic transformations are the initial steps in the biodegradation pathway of these phenolic compounds. The ability of microorganisms to metabolize these compounds is a key factor in their environmental persistence. The hydroxylation of 4-allylphenols by enzymes like VAO has also been noted in the synthesis of other compounds, indicating the potential for enzymatic activity on the allyl group. researchgate.net

Solvent-Free and Supercritical Fluid Reaction Media Investigations

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to air pollution. Research into solvent-free and alternative reaction media for the synthesis of related compounds is therefore highly relevant.

Solvent-free synthesis has been successfully applied in the alkylation of phenol with cyclohexanol using nano-rod ZnO as a catalyst at room temperature, resulting in excellent yields of cyclohexylphenols. researchgate.net This approach simplifies the work-up procedure and eliminates the environmental burden associated with solvent use and disposal.

Supercritical fluids, particularly supercritical carbon dioxide (scCO2), have emerged as promising green solvents for chemical reactions. The use of scCO2 as a reaction medium for the continuous synthesis of o-cyclohexylphenol has been investigated. rsc.org In this process, the alkylation of phenol with cyclohexene was carried out using a solid acid catalyst, γ-Al2O3. rsc.org While the presence of water as a byproduct when using cyclohexanol was found to inhibit the catalyst, the study highlights the potential of scCO2 for continuous flow processes, which can offer better control and efficiency. rsc.org Supercritical fluids can also be used in infusion processes, for example, to dye foam particles, demonstrating their versatility as a medium. google.com

Catalyst Recycling and Waste Minimization Strategies

The ability to recycle catalysts is a cornerstone of sustainable chemical manufacturing, as it reduces costs and minimizes waste. Many of the sustainable synthetic routes being developed for phenol derivatives incorporate catalyst reusability as a key feature.

Solid acid catalysts, by their nature, are more easily recovered from reaction mixtures than their homogeneous counterparts. For example, in the synthesis of cyclohexylphenols, nano-rod ZnO was shown to be reusable several times without a significant loss of activity. researchgate.net Similarly, 20% (w/w) DTP/HMS used in the Claisen rearrangement of an allyl aryl ether was found to be reusable without loss of activity. researchgate.net

Strategies for catalyst reactivation are also important for long-term use. For instance, the sulfocationite catalyst KU-23, used in the cycloalkylation of phenol, can be deactivated over time but can be regenerated using a dilute hydrochloric acid wash. azjm.org

Waste minimization is also achieved by improving the selectivity of reactions. By choosing appropriate catalysts and reaction conditions, the formation of unwanted byproducts can be suppressed. For example, in the Claisen rearrangement to form 2-allylphenol, the use of triphenylphosphine-treated Hβ zeolite led to better selectivities for the desired product by suppressing the formation of dimers and oligomers. researchgate.net Furthermore, optimizing reaction parameters such as temperature, reactant ratios, and catalyst amount can significantly increase the yield of the target product and reduce waste. azjm.org

Future Research Directions and Unaddressed Challenges

Exploration of Asymmetric Synthesis Methods

A significant hurdle in the broader application of 2-Allyl-4-cyclohexylphenol is the absence of efficient methods for its asymmetric synthesis. Producing enantiomerically pure forms of the compound is crucial for applications in asymmetric catalysis and the development of pharmaceuticals, where specific stereoisomers are often responsible for desired biological activity. Current synthetic protocols typically result in racemic mixtures, limiting their utility in stereospecific applications.

Future research should prioritize the development of catalytic asymmetric methods for the allylation of 4-cyclohexylphenol (B75765). This could involve the design and application of novel chiral catalysts, such as transition-metal complexes with specialized ligands or advanced organocatalysts, to control the stereochemistry of the reaction. Over the past few decades, asymmetric synthesis has evolved into a field of significant commercial and academic importance, with notable progress in areas like catalytic asymmetric epoxidation of allyl alcohols and stereocontrolled carbon-carbon bond formation. nih.gov Applying these principles to this compound would represent a substantial advancement. A key challenge will be to design catalysts that can effectively direct the incoming allyl group to a specific face of the phenol (B47542) ring, achieving high levels of enantioselectivity.

Table 1: Potential Strategies for Asymmetric Synthesis

| Catalytic Approach | Potential Advantages | Key Challenges |

|---|---|---|

| Chiral Transition-Metal Catalysis | High catalytic activity and turnover numbers. Tunable electronic and steric properties. | Catalyst cost and sensitivity; potential for metal contamination in the final product. |

| Organocatalysis | Metal-free, often less sensitive to air and moisture. Readily available and modifiable catalysts. | Lower catalytic activity compared to metal catalysts; may require higher catalyst loadings. |

| Biocatalysis (Enzymes) | High stereospecificity and mild reaction conditions. Environmentally benign. | Limited substrate scope and stability under operational conditions. |

Integration into Advanced Functional Materials

The unique structure of this compound, which combines a polymerizable allyl group with a bulky cyclohexyl moiety, makes it a promising candidate for the creation of advanced functional materials. ontosight.ai The allyl group provides a reactive handle for polymerization, while the cyclohexyl group can impart desirable properties such as increased thermal stability, rigidity, and a higher glass transition temperature to the resulting polymers. ontosight.ai

Future investigations should focus on the homo- and copolymerization of this compound. nih.gov By combining it with other functional monomers, a wide range of polymers with tailored properties could be developed for specialized applications in electronics, aerospace, and biomedical fields. nih.govgoogle.com For instance, incorporating this monomer into polymer backbones could enhance the performance of materials used in high-temperature applications or as engineering plastics. A significant area of research will be to control the polymerization process to produce materials with well-defined architectures and predictable performance characteristics. nih.gov

Table 2: Potential Polymer Applications

| Polymer Type | Target Properties | Potential Applications |

|---|---|---|

| Homopolymers | High thermal stability, chemical resistance, high refractive index. | Optical lenses, high-performance coatings, electronic substrates. |

| Copolymers | Tunable mechanical properties, flame retardancy, biocompatibility. | Advanced composites, flame-retardant materials, biomedical devices. nih.gov |

| Thermosetting Resins | Excellent cross-linking density, rigidity, and durability. | Adhesives, matrix materials for composites, molding compounds. ontosight.ai |

Mechanistic Understanding of Complex Catalytic Transformations